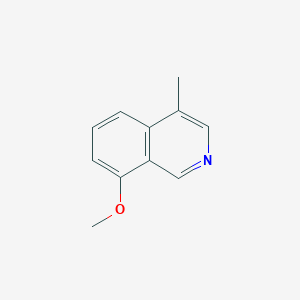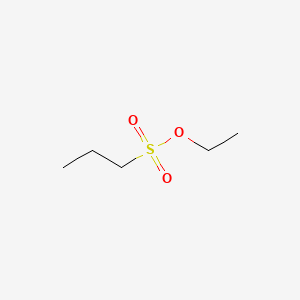![molecular formula C14H18F2N2O B12966704 5-(Difluoromethoxy)-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12966704.png)
5-(Difluoromethoxy)-1'-methylspiro[indoline-3,4'-piperidine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethoxy)-1’-methylspiro[indoline-3,4’-piperidine] is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. This compound is part of the broader class of spiroindole derivatives, which are known for their significant biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)-1’-methylspiro[indoline-3,4’-piperidine] typically involves multi-step reactions. One common method includes the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex spirocyclic structures.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale reactions, focusing on high yield, low cost, and minimal environmental impact. For example, the preparation method of similar compounds like 5-difluoromethoxy-2-mercapto-1H-benzimidazole involves etherification, nitrification, hydrolysis, reduction, and redox steps .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Difluoromethoxy)-1’-methylspiro[indoline-3,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
5-(Difluoromethoxy)-1’-methylspiro[indoline-3,4’-piperidine] has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(Difluoromethoxy)-1’-methylspiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets and pathways. For instance, spiroindole derivatives are known to inhibit microtubule assembly, which is crucial for cell division and can lead to anticancer effects . The compound may also interact with muscarinic serotonin receptors, affecting neurotransmission and potentially offering therapeutic benefits for neurological disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spirotryprostatin A and B: These compounds also inhibit microtubule assembly and have shown potential in cancer therapy.
Pteropodine and Isopteropodine: These compounds interact with muscarinic serotonin receptors and have been studied for their neurological effects.
Uniqueness
What sets 5-(Difluoromethoxy)-1’-methylspiro[indoline-3,4’-piperidine] apart is its unique combination of an indoline and a piperidine ring, which provides a distinct three-dimensional structure. This structure enhances its ability to interact with various biological targets, making it a valuable compound for drug discovery and development.
Propriétés
Formule moléculaire |
C14H18F2N2O |
|---|---|
Poids moléculaire |
268.30 g/mol |
Nom IUPAC |
5-(difluoromethoxy)-1'-methylspiro[1,2-dihydroindole-3,4'-piperidine] |
InChI |
InChI=1S/C14H18F2N2O/c1-18-6-4-14(5-7-18)9-17-12-3-2-10(8-11(12)14)19-13(15)16/h2-3,8,13,17H,4-7,9H2,1H3 |
Clé InChI |
YNUMENMRKGSUFK-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2(CC1)CNC3=C2C=C(C=C3)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



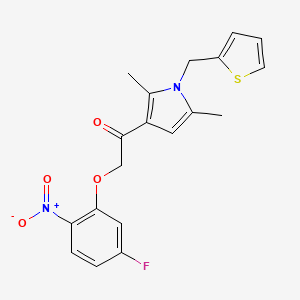

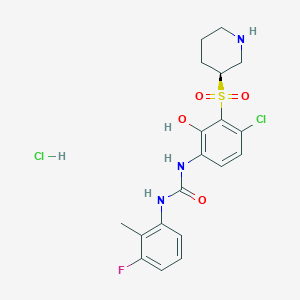
![(3aS,7aS)-octahydrofuro[2,3-c]pyridine](/img/structure/B12966668.png)
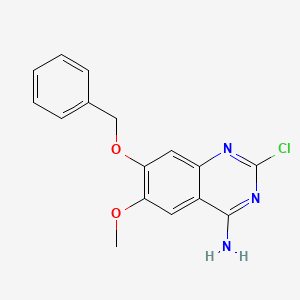
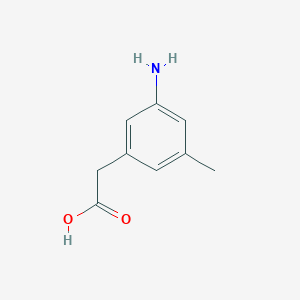
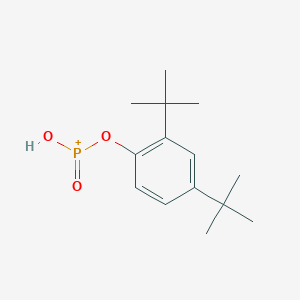
![3,6-Dichloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12966687.png)
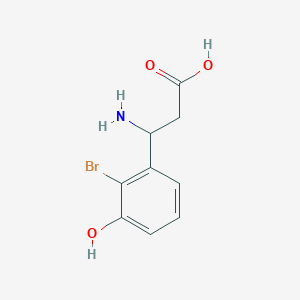
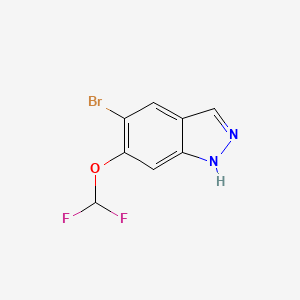
![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B12966695.png)
